molecular formula C9H10ClN3O2 B1307396 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde CAS No. 54503-94-5

4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde

Cat. No.: B1307396
CAS No.: 54503-94-5
M. Wt: 227.65 g/mol
InChI Key: YGFLPSPKKFXHHX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde typically involves the reaction of 4-chloro-5-formylpyrimidine with morpholine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations .

Scientific Research Applications

4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde involves its ability to form covalent bonds with specific molecular targets. This compound can interact with nucleophilic sites on proteins and enzymes, leading to the formation of stable adducts. These interactions can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-6-morpholino-5-pyrimidinecarbaldehyde include:

    4-Chloro-5-formylpyrimidine: A precursor in the synthesis of this compound.

    6-Morpholino-5-pyrimidinecarbaldehyde: Lacks the chlorine atom, resulting in different reactivity and applications.

    4-Chloro-6-morpholino-5-pyrimidinecarboxylic acid: An oxidized form of the compound with different chemical properties.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological molecules and its versatility in various chemical reactions .

Properties

IUPAC Name

4-chloro-6-morpholin-4-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-8-7(5-14)9(12-6-11-8)13-1-3-15-4-2-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFLPSPKKFXHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=NC=N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392192
Record name 4-Chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54503-94-5
Record name 4-Chloro-6-(4-morpholinyl)-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54503-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(morpholin-4-yl)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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